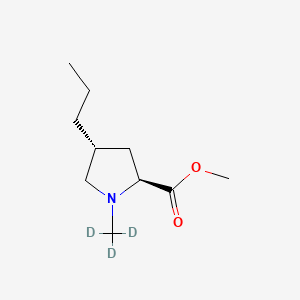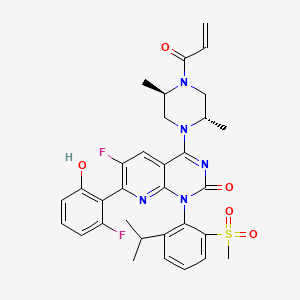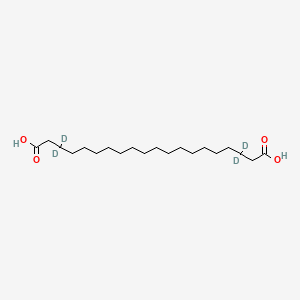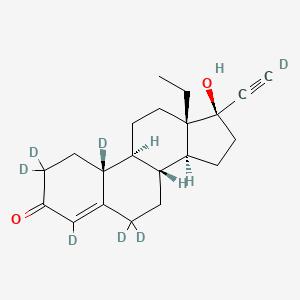
D-(-)-Norgestrel-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levonorgestrel-d7 is a deuterated form of levonorgestrel, a synthetic progestogen widely used in contraceptive formulations. The deuterium atoms in Levonorgestrel-d7 replace hydrogen atoms, which can help in tracing the compound in biological systems and studying its pharmacokinetics and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levonorgestrel-d7 involves the incorporation of deuterium atoms into the levonorgestrel molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform
Temperature: Room temperature to 50°C
Pressure: Atmospheric pressure to 5 atm of deuterium gas
Industrial Production Methods
Industrial production of Levonorgestrel-d7 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and optimized conditions to maximize yield and purity
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity levels
Quality control: Ensuring the final product meets stringent regulatory standards for pharmaceutical use
Chemical Reactions Analysis
Types of Reactions
Levonorgestrel-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated metabolites using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction of ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, chloroform, dichloromethane
Temperature: Varies depending on the reaction, typically ranging from -20°C to 100°C
Major Products Formed
Oxidation: Hydroxylated metabolites
Reduction: Alcohol derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Levonorgestrel-d7 is used extensively in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of levonorgestrel in the body
Metabolism studies: Investigating metabolic pathways and identifying metabolites
Drug development: Enhancing the understanding of drug interactions and improving the design of new contraceptive formulations
Biological research: Exploring the effects of levonorgestrel on various biological systems and processes
Mechanism of Action
Levonorgestrel-d7 exerts its effects by binding to progesterone and androgen receptors, inhibiting the release of gonadotropin-releasing hormone from the hypothalamus. This suppression prevents the luteinizing hormone surge, thereby inhibiting ovulation. Additionally, it thickens cervical mucus, making it difficult for sperm to enter the uterus and fertilize an egg .
Comparison with Similar Compounds
Levonorgestrel-d7 is compared with other synthetic progestogens such as:
- Desogestrel
- Norgestimate
- Gestodene
Uniqueness
- Deuterium labeling : Provides a unique advantage in pharmacokinetic and metabolic studies
- Stability : Enhanced stability due to the presence of deuterium atoms
- Specificity : Allows for precise tracking in biological systems
These features make Levonorgestrel-d7 a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i2D,5D2,6D2,13D,16D |
InChI Key |
WWYNJERNGUHSAO-XLJOICOCSA-N |
Isomeric SMILES |
[2H]C#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=C(C(=O)C(C[C@]34[2H])([2H])[2H])[2H])([2H])[2H])CC)O |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



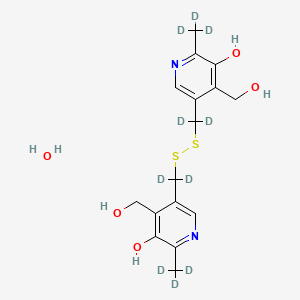
![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)

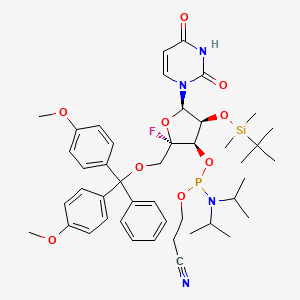
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)
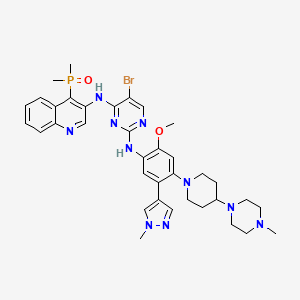
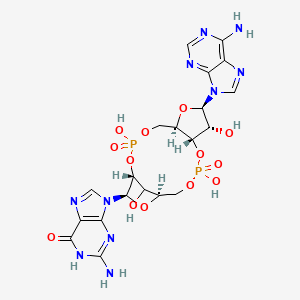

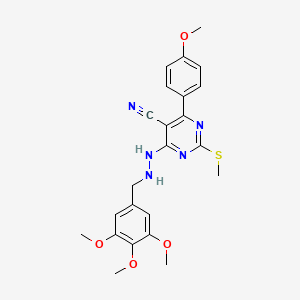
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
